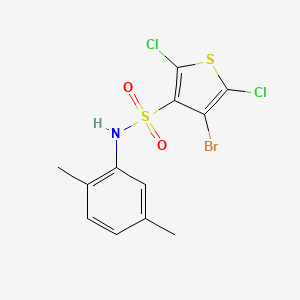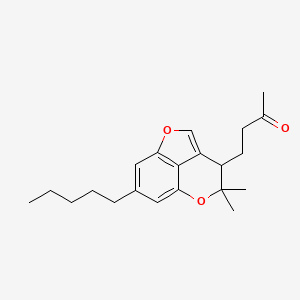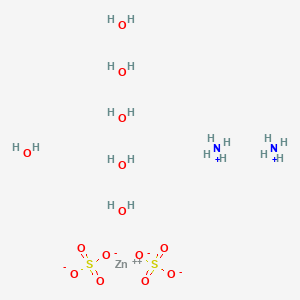
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a nitrobenzene ring substituted with a sulfonamide group and a hydroxy-methylbutenyl side chain. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The hydroxy-methylbutenyl side chain is then attached through a series of reactions involving alkylation and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization and chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also contribute to its activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylbut-1-ene: A tertiary alcohol with a similar hydroxy-methylbutenyl structure.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Contains a hydroxy-methylbutenyl side chain similar to the target compound.
Uniqueness
N-(2-Hydroxy-3-methylbut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of its nitrobenzene ring, sulfonamide group, and hydroxy-methylbutenyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
921617-19-8 |
|---|---|
Fórmula molecular |
C11H14N2O5S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O5S/c1-8(2)10(14)7-12-19(17,18)11-6-4-3-5-9(11)13(15)16/h3-6,10,12,14H,1,7H2,2H3 |
Clave InChI |
MQFVJJFSBFKNNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
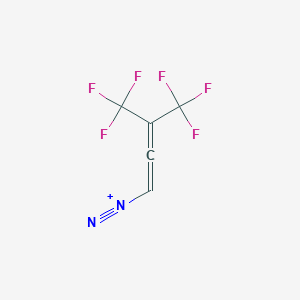
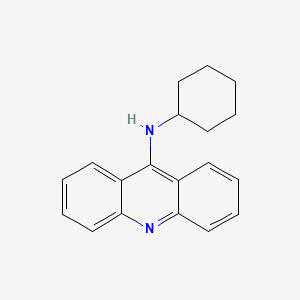
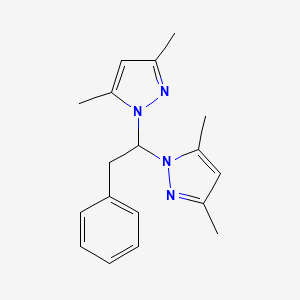
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
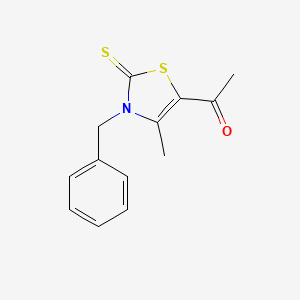
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
